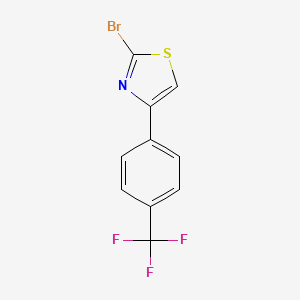

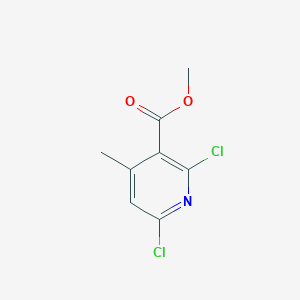

![molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol CAS No. 1044764-19-3](/img/structure/B1394329.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol

描述

“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole” is a chemical compound with the molecular formula C6H8N2 . This compound adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Synthesis Analysis

The synthesis of this compound involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The latter can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight of the compound is 124.14 .科学研究应用

Antimicrobial Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, demonstrated significant antimicrobial properties. These compounds showed broad-spectrum antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and others. Notably, one compound displayed high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, but low in vivo toxicity in mice (Demchenko et al., 2021).

Chemical Synthesis and Functionalization

Various studies have focused on the synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. For instance, the activation of these compounds towards functionalization at specific positions, and the synthesis of nitro derivatives and other substituted derivatives, have been explored for their potential applications in different fields of chemistry and pharmacology. This includes studies on the synthesis of nitro derivatives and methods for introducing and modifying substituents (Gallagher & Adams, 1989; Kavina et al., 2018).

Polymerization Activity

The study of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates revealed their potential in polymerization activities. These compounds showed significant activity in the ring-opening polymerization (ROP) of e-caprolactone, which could be useful in the field of polymer chemistry (Basiak et al., 2017).

Neuroprotective Properties

In the field of neuroscience, specific derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been investigated for their neuroprotective properties. Specifically, certain inhibitors based on this scaffold showed promising results in protecting against low potassium-induced cell death in rat cerebellar granule neurons (Graczyk et al., 2005).

Cognition Enhancement

Some derivatives of dihydro-1H-pyrrolo[1,2-a]imidazole have been synthesized and evaluated for their cognition-enhancing activities. These compounds showed potent antiamnestic activity and were effective in reversing scopolamine-induced amnesia in animal models, indicating their potential in treating cognitive disorders (Pinza et al., 1993).

安全和危害

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHFHMDXRFNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)